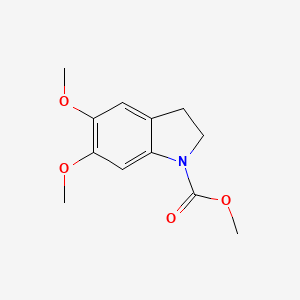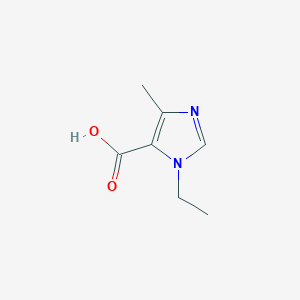![molecular formula C9H11NO2 B1625861 1-[(4-Methylanilino)oxy]ethan-1-one CAS No. 126875-83-0](/img/structure/B1625861.png)
1-[(4-Methylanilino)oxy]ethan-1-one
説明
1-[(4-Methylanilino)oxy]ethan-1-one, also known as methoxamine, is a synthetic compound that belongs to the class of alpha-adrenergic agonists. It is commonly used in scientific research to study the mechanism of action of alpha-adrenergic receptors and their effects on biochemical and physiological processes.
作用機序
Methoxamine acts as a selective alpha-1 adrenergic receptor agonist. It binds to alpha-1 receptors, which are located in smooth muscle cells of blood vessels, causing vasoconstriction and an increase in blood pressure. Methoxamine also has some affinity for alpha-2 adrenergic receptors, which are located in the central nervous system and regulate sympathetic activity.
Biochemical and Physiological Effects:
Methoxamine has several biochemical and physiological effects. It increases blood pressure by causing vasoconstriction, which reduces blood flow to peripheral tissues. Methoxamine also increases heart rate and cardiac output by stimulating beta-1 adrenergic receptors in the heart. Additionally, 1-[(4-Methylanilino)oxy]ethan-1-one can cause a reflex bradycardia due to the baroreceptor reflex.
実験室実験の利点と制限
Methoxamine has several advantages for lab experiments. It is a selective alpha-1 adrenergic receptor agonist, which allows for specific targeting of alpha-1 receptors. Methoxamine is also easy to administer and has a relatively long half-life, which allows for sustained effects. However, it is important to note that 1-[(4-Methylanilino)oxy]ethan-1-one can cause significant increases in blood pressure, which can be problematic in certain experimental setups.
将来の方向性
There are several potential future directions for research involving 1-[(4-Methylanilino)oxy]ethan-1-one. One area of interest is the role of alpha-adrenergic receptors in different disease states, such as hypertension and heart failure. Additionally, there is interest in developing more selective alpha-1 adrenergic receptor agonists that can target specific subtypes of alpha-1 receptors. Finally, there is potential for using 1-[(4-Methylanilino)oxy]ethan-1-one as a tool for investigating the role of alpha-adrenergic receptors in the central nervous system and their effects on behavior and cognition.
科学的研究の応用
Methoxamine is widely used in scientific research to study the effects of alpha-adrenergic agonists on different biological systems. It is commonly used in cardiovascular research to investigate the effects of alpha-adrenergic stimulation on blood pressure, heart rate, and vascular tone. Methoxamine is also used in neuroscience research to study the role of alpha-adrenergic receptors in the central nervous system.
特性
IUPAC Name |
(4-methylanilino) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7-3-5-9(6-4-7)10-12-8(2)11/h3-6,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHZTWUCCZNGCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80549987 | |
| Record name | 1-[(4-Methylanilino)oxy]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80549987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methylanilino)oxy]ethan-1-one | |
CAS RN |
126875-83-0 | |
| Record name | 1-[(4-Methylanilino)oxy]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80549987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Methyl-6-azabicyclo[3.2.1]octan-4-one](/img/structure/B1625779.png)











